molecular formula C9H17NO4S B1606696 Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 217487-18-8

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B1606696
CAS No.: 217487-18-8
M. Wt: 235.3 g/mol
InChI Key: ZEISHOJDDIABID-UHFFFAOYSA-N
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Description

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methylsulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEISHOJDDIABID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349946
Record name ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217487-18-8
Record name ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a heterocyclic organic compound that belongs to the class of N-sulfonylated piperidines. While specific research on this particular molecule is not extensively published, its structural motifs—the piperidine core and the sulfonamide group—are of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonamide group, on the other hand, is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, drawing upon data from its precursors and structurally related compounds to offer valuable insights for researchers in drug discovery and development.

Chemical Identity and Physical Properties

A solid understanding of the chemical and physical properties of a compound is foundational for its application in research and development.

Core Identifiers
IdentifierValueSource
CAS Number 320424-42-8[1]
Molecular Formula C₉H₁₇NO₄S[1]
Molecular Weight 235.30 g/mol [1]
InChI 1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3[1]
InChIKey ZEISHOJDDIABID-UHFFFAOYSA-N[1]
SMILES O=C(C1CCN(S(=O)(C)=O)CC1)OCC[1]
Physicochemical Properties
PropertyValueNotes
Physical Form Solid[1]
Melting Point Not experimentally determined. Expected to be a low to medium melting solid based on its structure.Inferred
Boiling Point Not applicable (solid at standard conditions).
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.Inferred

Synthesis and Characterization

The synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on the N-sulfonylation of its well-characterized precursor, ethyl piperidine-4-carboxylate.

Proposed Synthesis Workflow

The most direct and common method for the synthesis of N-sulfonylpiperidines is the reaction of the parent piperidine with a sulfonyl chloride in the presence of a base.[2][3]

SynthesisWorkflow Precursor Ethyl piperidine-4-carboxylate Reaction N-Sulfonylation Precursor->Reaction Reagents Methanesulfonyl chloride (MsCl) + Base (e.g., Triethylamine) Reagents->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Product Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Reaction->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for the N-sulfonylation of a secondary amine and should be optimized for this specific substrate.[2]

  • Preparation: To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2-1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled and stirred reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can then be purified by column chromatography on silica gel.

Characterization and Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methylsulfonyl group (a singlet around 2.8-3.0 ppm). The piperidine ring protons would appear as a series of multiplets in the range of 1.5-3.8 ppm. The protons alpha to the nitrogen and the ester group will be the most downfield shifted.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a carbonyl carbon from the ester at around 170-175 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The methyl carbon of the sulfonyl group is expected around 35-40 ppm. The piperidine ring carbons would resonate in the 25-50 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1730-1740 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) are expected in the ranges of 1320-1360 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).[4]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 235 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, M-45), the ethyl group (-C₂H₅, M-29), and cleavage of the piperidine ring.

Potential Applications in Drug Discovery

The structural components of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate suggest its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Biologically Active Molecules

The piperidine ring is a key component of many drugs targeting the central nervous system (CNS). The N-sulfonyl group can act as a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a molecule. The ethyl ester provides a convenient handle for further chemical modifications, such as conversion to amides, carboxylic acids, or alcohols, allowing for the exploration of a wide range of chemical space.

Applications Target Ethyl 1-(methylsulfonyl) piperidine-4-carboxylate Modification Ester Hydrolysis/ Amidation Target->Modification Intermediate Carboxylic Acid or Amide Intermediate Modification->Intermediate Library Library of Diverse Drug-like Molecules Intermediate->Library Screening Biological Screening Library->Screening

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique structural motif, combining a piperidine core with an N-sulfonyl group and an ethyl carboxylate, makes it a versatile intermediate for developing novel therapeutics. This guide provides an in-depth, scientifically grounded overview of the predominant synthesis strategy for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, field-proven protocol. We will explore the reaction mechanism, critical process parameters, and the logic behind the procedural design, ensuring a comprehensive and actionable understanding for laboratory application.

Introduction and Strategic Overview

The synthesis of N-sulfonylated piperidines is a cornerstone of drug discovery, as the sulfonamide group is a key pharmacophore that can modulate the physicochemical properties and biological activity of a molecule. The target compound, Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, is typically prepared via a direct and efficient one-step N-sulfonylation of a commercially available precursor.

The most reliable and widely adopted synthetic strategy involves the reaction of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with methanesulfonyl chloride (MsCl) in the presence of a suitable base. This approach is favored for its high efficiency, operational simplicity, and scalability.

The core transformation is the formation of a stable sulfonamide bond between the secondary amine of the piperidine ring and the sulfonyl group. This guide will dissect this key reaction, providing both the theoretical framework and a detailed practical protocol.

Synthesis_Overview cluster_reaction Core Reaction Step Start Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) Reaction N-Sulfonylation (Mesylation) Start->Reaction Methanesulfonyl Chloride (MsCl) Triethylamine (Base) Dichloromethane (Solvent) Product Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Reaction->Product

Caption: High-level overview of the primary synthetic route.

Mechanistic Insights: The N-Sulfonylation Reaction

The formation of the N-sulfonyl bond is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood mechanism that underscores the importance of each component in the reaction mixture.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of ethyl isonipecotate acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.

  • Chloride Ejection: This attack forms a transient tetrahedral intermediate. The intermediate rapidly collapses, ejecting a chloride ion as a good leaving group.

  • Proton Abstraction (Neutralization): The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A non-nucleophilic base, typically an organic amine like triethylamine (TEA), is crucial at this stage. The base abstracts the proton from the nitrogen, yielding the final, neutral sulfonamide product and a triethylammonium chloride salt.

The use of a base is non-negotiable; without it, the HCl generated would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Piperidine Ethyl Isonipecotate (Nu:) Attack 1. Nucleophilic Attack (N attacks S) Piperidine->Attack MsCl Methanesulfonyl Chloride (E+) MsCl->Attack Intermediate 2. Tetrahedral Intermediate (Unstable) Attack->Intermediate Forms intermediate Deprotonation 3. Deprotonation by Base (Triethylamine) Intermediate->Deprotonation Collapses, ejects Cl- FinalProduct Target Sulfonamide Deprotonation->FinalProduct Salt Triethylammonium Chloride Deprotonation->Salt

Caption: Logical flow of the N-sulfonylation reaction mechanism.

In-Depth Protocol and Experimental Design

This section presents a robust and reproducible protocol for the synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate. The choices of reagents, solvents, and conditions are rationalized based on established chemical principles and safety considerations.

Reagent and Parameter Selection
ParameterSelectionRationale and Causality
Starting Material Ethyl piperidine-4-carboxylateA readily available and relatively inexpensive commercial starting material.[1][2][3]
Sulfonylating Agent Methanesulfonyl Chloride (MsCl)Highly reactive and efficient for forming the sulfonamide bond. Methanesulfonic anhydride is a viable but less common alternative.[4]
Base Triethylamine (TEA)A non-nucleophilic organic base that effectively neutralizes the HCl byproduct without competing in the main reaction. An excess (1.1 to 1.5 equivalents) is used to ensure complete neutralization.[4]
Solvent Dichloromethane (DCM)An aprotic, relatively non-polar solvent that provides good solubility for the reactants and does not interfere with the reaction.[4]
Temperature 0 °C to Room TemperatureThe initial addition at 0 °C is critical to control the exothermic reaction between the amine and MsCl, preventing side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[4]
Workup Aqueous Washes (HCl, NaHCO₃)A standard procedure to remove unreacted base (acid wash) and unreacted MsCl (which hydrolyzes to methanesulfonic acid, removed by base wash).[4]
Purification Flash ChromatographyThe standard method for purifying organic compounds of moderate polarity, ensuring high purity of the final product.[4]
Step-by-Step Experimental Protocol

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 eq.)

  • Methanesulfonyl chloride (1.2 eq.)

  • Triethylamine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq.) and dissolve it in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture via a syringe. Causality Note: A slow, controlled addition is crucial to manage the exotherm and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[4] Causality Note: These washes systematically remove the triethylammonium salt, excess base, and any hydrolyzed methanesulfonyl chloride.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate as a pure compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a robust and well-characterized process, hinging on the fundamental principles of nucleophilic substitution. The N-sulfonylation of ethyl isonipecotate with methanesulfonyl chloride in the presence of triethylamine provides a high-yielding and scalable route to this valuable pharmaceutical intermediate. By carefully controlling key parameters—particularly temperature during reagent addition—and employing a systematic workup and purification strategy, researchers can reliably obtain this compound in high purity. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors, ensuring both efficiency and success in the laboratory.

References

  • PrepChem.com . Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • MDPI . Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • European Patent Office . EP 321548 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Available from: [Link]

  • UCL Discovery . RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

  • ResearchGate . How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available from: [Link]

  • ResearchGate . An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • PubChem . Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate | C9H17NO4S | CID 66972870. Available from: [Link]

  • ResearchGate . Main routes to the piperidine cycle synthesis. Available from: [Link]

  • DTIC . Piperidine Synthesis. Available from: [Link]

  • CORE Scholar . Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. Available from: [Link]

  • Organic Syntheses Procedure . 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

Sources

"Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthesis Protocols for Drug Discovery[1][2]

Executive Summary

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) is a specialized piperidine derivative functioning as a critical intermediate in medicinal chemistry.[1] It serves as a scaffold for G-protein coupled receptor (GPCR) agonists and enzyme inhibitors, leveraging the piperidine ring's ability to orient functional groups in 3D space.[2]

This guide addresses the dual-phase safety requirements : handling the final stable solid product and managing the high-risk synthesis phase involving methanesulfonyl chloride (MsCl).[1] The protocols below prioritize engineering controls over administrative controls, adhering to the hierarchy of hazard control.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
PropertySpecification
IUPAC Name Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
CAS Number 320424-42-8
Molecular Formula C₉H₁₇NO₄S
Molecular Weight 235.30 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM); Low water solubility
Precursor Ethyl isonipecotate (Liquid, CAS 1126-09-6)
Hazard Identification & Toxicology

While the final ester is moderately hazardous, the synthesis precursors pose severe risks .[2]

GHS Classification (Final Product)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Critical Synthesis Hazards (Reagents)[2]
  • Methanesulfonyl Chloride (MsCl): Highly toxic (LC50 Inhalation), corrosive, lachrymator.[2] Reacts violently with water to release HCl gas.

  • Triethylamine (Et₃N): Flammable liquid, causes severe skin burns.[2]

  • Dichloromethane (DCM): Volatile organic solvent, potential carcinogen, permeates standard nitrile gloves rapidly.[2]

Safe Handling Protocols (Engineering & PPE)
4.1 Engineering Controls
  • Primary Containment: All handling of the solid powder must occur within a Class I Fume Hood or a Powder Weighing Station (HEPA filtered) to prevent inhalation sensitization.

  • Synthesis Containment: Reactions involving MsCl must be performed in a fume hood with a face velocity of >100 fpm (0.5 m/s) .

  • Static Control: The solid powder may be combustible. Use anti-static weighing boats and ground all metal equipment.

4.2 Personal Protective Equipment (PPE) Matrix
TaskHand ProtectionRespiratory ProtectionEye/Face Protection
Handling Solid Product Nitrile (0.11 mm, min)N95 (if outside hood)Safety Glasses w/ Side Shields
Synthesis (MsCl/DCM) Silver Shield / Laminate (Inner) + Nitrile (Outer)P100/OV Cartridge (Backup)Chemical Splash Goggles + Face Shield
Quenching Reaction Heavy Duty NeopreneFull Face Respirator (if HCl risk)Chemical Splash Goggles

Technical Insight: Standard nitrile gloves degrade in <5 minutes when exposed to DCM (Dichloromethane).[2] For synthesis, use laminate gloves (e.g., Ansell Barrier) under nitrile gloves to provide chemical resistance while maintaining dexterity.[2]

Synthesis & Processing: The "Self-Validating" Protocol

This protocol describes the sulfonylation of ethyl isonipecotate.[1] It is designed with built-in safety checkpoints (SC) to prevent runaway reactions or exposure.[1]

Reaction Scheme: Ethyl isonipecotate + MsCl + Et₃N → Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate + Et₃N[1][2]·HCl

Step-by-Step Methodology
  • Setup (SC-1):

    • Purge a 3-neck round-bottom flask with nitrogen.[1]

    • Cool the system to 0°C using an ice bath. Reason: MsCl addition is exothermic; cooling prevents thermal runaway.[1]

  • Solvation:

    • Dissolve 1.0 eq of Ethyl isonipecotate (CAS 1126-09-6) in dry DCM (10 mL/g).

    • Add 1.5 eq of Triethylamine (Et₃N).

  • Addition (Critical Safety Step):

    • Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise via a pressure-equalizing addition funnel over 30 minutes.[1]

    • Checkpoint: Monitor internal temperature; do not exceed 10°C.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: TLC (30% EtOAc/Hexane) should show disappearance of the amine (ninhydrin stain active) and appearance of the UV-active sulfonamide.

  • Quenching (SC-2):

    • Cool back to 0°C. Slowly add saturated NaHCO₃ solution. Reason: Neutralizes excess MsCl and HCl safely.[1]

  • Workup:

    • Separate organic layer. Wash with 1M HCl (removes unreacted amine), then Brine.[2]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis and the safety decision gates required at each step.

G cluster_safety Critical Safety Zone Start Start: Raw Materials Reagents Reagents: Ethyl Isonipecotate MsCl (Toxic/Corrosive) DCM (Solvent) Start->Reagents PPE_Check Decision: PPE Check (Laminate Gloves Required?) Reagents->PPE_Check Reaction Reaction Phase 0°C, N2 Atmosphere Dropwise MsCl Addition PPE_Check->Reaction Yes (Proceed) Monitor Monitor Temp < 10°C Exotherm Control Reaction->Monitor Monitor->Reaction Temp OK Quench Quench Phase Sat. NaHCO3 Neutralize HCl/MsCl Monitor->Quench Completion (TLC) Workup Workup & Purification Wash: 1M HCl -> Brine Dry: MgSO4 Quench->Workup Final Final Product Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (Solid) Workup->Final

Figure 1: Synthesis workflow emphasizing the critical safety zone during the exothermic addition of methanesulfonyl chloride.

Emergency Response
IncidentImmediate Action
Skin Contact (MsCl) IMMEDIATE washing with soap/water for 15 min. Discard contaminated leather/clothing. Seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[4] Consult ophthalmologist.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[2] Pulmonary edema may be delayed (MsCl exposure).
Spill (Solid) Wet sweep to avoid dust. Place in hazardous waste container.
Spill (Liquid Reagents) Evacuate area. Absorb with vermiculite.[3] Do NOT use water on MsCl spills (generates HCl gas).
References
  • Sigma-Aldrich. (2024).[5] Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Product Sheet. Sigma-Aldrich.[1][6] Link[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66972870, Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate. PubChem.[7] Link[2][7]

  • ChemScene. (2024). Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Safety Data Sheet. ChemScene. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dichloromethane (Methylene Chloride) Hazard Recognition. United States Department of Labor. Link[2]

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for standard sulfonylation mechanisms).

Sources

"Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Lifecycle & Handling Manual for Drug Discovery

Part 1: Chemical Identity & Molecular Architecture

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a specialized piperidine scaffold used primarily as a building block in the synthesis of pharmaceutical agents. Unlike simple piperidines, the


-methylsulfonyl (mesyl) group provides metabolic stability and reduces the basicity of the nitrogen, altering the pharmacokinetic profile of downstream derivatives.
1.1 Compound Profile
ParameterTechnical Specification
CAS Number 320424-42-8
IUPAC Name Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Synonyms 1-Methanesulfonyl-piperidine-4-carboxylic acid ethyl ester; N-Mesyl ethyl isonipecotate
Molecular Formula C

H

NO

S
Molecular Weight 235.30 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate
Melting Point 96–100 °C (Typical range, lot dependent)
1.2 Structural Significance

The compound features two critical reactive centers for medicinal chemistry:

  • The Ethyl Ester (C-4): A masked carboxylic acid. It serves as an electrophile for amidation or can be hydrolyzed to the free acid for coupling reactions.

  • The Sulfonamide (N-1): This moiety is generally chemically inert under standard coupling conditions, acting as a protecting group or a permanent structural feature to modulate lipophilicity (LogP) and hydrogen bond acceptance.

Part 2: Risk Assessment & Safety Engineering (GHS)

Note: While specific toxicological data for this intermediate may be limited, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous sulfonamides and piperidine esters.

2.1 Hazard Classification (Predicted)

Signal Word: WARNING

Hazard CategoryH-CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT - SE H335May cause respiratory irritation (Single Exposure).[1]
2.2 Exposure Control & Handling Protocol

Engineering Controls:

  • Powder Handling: Must be performed inside a certified chemical fume hood.

  • Static Control: Use anti-static weighing boats; sulfonamides can carry static charge, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix:

  • Hands: Nitrile rubber (0.11 mm thickness minimum). Breakthrough time > 480 min.

  • Eyes: Chemical safety goggles. Face shield recommended if handling >10g.

  • Respiratory: N95 (US) or P1 (EU) dust mask required if handling outside a hood (not recommended).

2.3 Storage & Stability
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in the presence of moisture and acids/bases.

  • Condition: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen) for long-term stability. Desiccate.

Part 3: Synthetic Utility & Manufacturing[1][4][6]
3.1 Synthesis Protocol: N-Sulfonylation

Reaction: Nucleophilic attack of ethyl isonipecotate on methanesulfonyl chloride (MsCl).

Reagents:

  • Ethyl isonipecotate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl isonipecotate (10 g, 63.6 mmol) and TEA (13.3 mL, 95.4 mmol) in anhydrous DCM (300 mL) in a round-bottom flask under Nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add MsCl (5.4 mL, 70 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Quench with water (100 mL).

    • Separate organic layer.[2]

    • Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO

      
      , then Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography if necessary.

3.2 Workflow Visualization

The following diagram outlines the logical flow for synthesis and safety decision-making.

SynthesisWorkflow Start Start: Raw Materials Reactants Ethyl Isonipecotate + TEA (in DCM, 0°C) Start->Reactants Addition Add MsCl Dropwise (Exothermic Control) Reactants->Addition Cooling Monitor Stir RT (4h) Monitor TLC Addition->Monitor Warm to RT Quench Quench (Water) Acid/Base Wash Monitor->Quench Conversion >98% Product Ethyl 1-(methylsulfonyl) piperidine-4-carboxylate Quench->Product Crystallization

Figure 1: Synthetic workflow for the N-sulfonylation of ethyl isonipecotate.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized or purchased material must meet the following criteria before use in biological assays.

4.1 QC Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Confirms ethyl group (q, t) and mesyl singlet (~2.8 ppm).
Purity HPLC-UV (254 nm)> 95.0% Area
Residual Solvent GC-HeadspaceDCM < 600 ppm
Appearance VisualWhite to off-white crystalline solid
4.2 1H-NMR Interpretation Guide (Predicted)
  • 
     1.18 (t, 3H):  Methyl of the ethyl ester.
    
  • 
     1.6-2.0 (m, 4H):  Piperidine ring protons (C3, C5).
    
  • 
     2.4-2.5 (m, 1H):  Methine proton at C4 (
    
    
    
    to carbonyl).
  • 
     2.85 (s, 3H): Key Diagnostic:  Methylsulfonyl (Mesyl) methyl group.
    
  • 
     2.9-3.6 (m, 4H):  Piperidine ring protons adjacent to Nitrogen (C2, C6).
    
  • 
     4.10 (q, 2H):  Methylene of the ethyl ester.
    
Part 5: Emergency Response Protocols

In the event of exposure, follow this logic flow immediately.

SafetyMatrix Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Wash soap/water (15 mins) Skin->ActionSkin ActionEye Rinse water (Remove contacts) Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Decision Matrix.

References
  • PubChem. (n.d.).[3] Compound Summary: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate.[4] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved October 26, 2023, from [Link] (General reference for piperidine scaffold utility).

Sources

Methodological & Application

Application Note: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solvent-Front" Strategy

In the precision design of ATP-competitive kinase inhibitors (Type I and Type II), the solvent-exposed region of the ATP binding pocket offers a critical opportunity for optimizing physicochemical properties without disrupting the essential hinge-binding interactions.

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) serves as a pivotal building block in this domain. Unlike basic


-alkyl piperidines, which often introduce liabilities such as hERG channel inhibition (cardiotoxicity) or lysosomal trapping due to high pKa (>9.0), the 

-methylsulfonyl moiety renders the piperidine nitrogen non-basic. This modification maintains solubility and metabolic stability while significantly reducing off-target promiscuity.

This guide details the synthesis, hydrolysis, and downstream amide coupling of this building block to generate "Solvent-Tail" motifs common in inhibitors targeting JAK , TYK2 , and PI3K pathways.

Chemical Profile & Mechanistic Role[1][2][3][4][5][6][7]

PropertySpecification
Compound Name Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
CAS Number 320424-42-8
Molecular Formula C

H

NO

S
Molecular Weight 235.30 g/mol
Role Electrophilic "Tail" Precursor (via Acid)
Key Structural Feature Sulfonyl Group: Reduces basicity; acts as a hydrogen bond acceptor.Ester: Masked carboxylic acid for amide coupling.
Design Logic: The "hERG Evasion" Tactic

Many first-generation kinase inhibitors failed due to QT prolongation caused by basic amine interactions with the hERG potassium channel.

  • Problem: Basic amines (e.g.,

    
    -methyl piperidine) are protonated at physiological pH, interacting with the aromatic cage of the hERG channel.
    
  • Solution: The methanesulfonyl group withdraws electron density, neutralizing the nitrogen lone pair. This eliminates the positive charge at pH 7.4, drastically lowering hERG affinity while retaining the steric bulk needed to fill the solvent channel.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

This protocol converts commercially available ethyl isonipecotate into the sulfonylated building block.

Reagents:

  • Ethyl isonipecotate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl isonipecotate (10.0 g, 63.6 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Add TEA (13.3 mL, 95.4 mmol) and cool the solution to 0 °C using an ice bath. Rationale: Cooling prevents exothermic runaway and minimizes bis-sulfonylation or hydrolysis of the reagent.

  • Sulfonylation: Add MsCl (5.9 mL, 76.3 mmol) dropwise over 20 minutes. Maintain internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Quench with saturated NaHCO

    
     (50 mL). Extract the aqueous layer with DCM (2 x 50 mL).
    
  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then brine. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
    • Yield Expectations: >90% as a white/off-white solid. Usually requires no chromatography.

Protocol B: Hydrolysis to the Active Acid

The ester must be hydrolyzed to the carboxylic acid to participate in amide coupling with the kinase core.

Reagents:

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (2.0 equiv)
    
  • THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (10.0 g) in THF (60 mL) and Water (20 mL).

  • Saponification: Add LiOH·H

    
    O  (3.57 g, 2.0 equiv) in one portion.
    
  • Reaction: Stir at RT for 3–6 hours. Note: If solubility is poor, add a small amount of Methanol.

  • Acidification (Critical): Concentrate THF in vacuo. Cool the remaining aqueous solution to 0 °C. Carefully acidify to pH ~2 using 1M HCl.

  • Isolation: The product, 1-(methylsulfonyl)piperidine-4-carboxylic acid , will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

    • Checkpoint: Verify structure by

      
      H NMR (DMSO-d
      
      
      
      ). Look for the disappearance of the ethyl quartet/triplet signals.
Protocol C: Amide Coupling to Kinase Hinge Binder

Case Study Context: Coupling to a 4-amino-1H-pyrazole core (common in JAK inhibitors).

Reagents:

  • Carboxylic Acid (from Protocol B)[2] (1.1 equiv)

  • Amine Core (e.g., 4-amino-1-methyl-1H-pyrazole-3-carboxamide) (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT. Rationale: Pre-activation forms the active ester (OAt), ensuring rapid coupling.

  • Coupling: Add the Amine Core (1.0 mmol).

  • Completion: Stir at RT for 12–16 hours. Monitor by LC-MS for the mass [M+H]

    
    .[1]
    
  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO

    
    , and Brine.
    
  • Purification: Flash column chromatography (DCM:MeOH gradient) is typically required due to the polarity of the amide.

Visualization: Synthesis & Logic

Figure 1: Synthetic Workflow and Design Rationale

The following diagram illustrates the conversion of the ester to the active inhibitor moiety and its spatial role within the kinase pocket.

KinaseInhibitorSynthesis Ester Ethyl 1-(methylsulfonyl) piperidine-4-carboxylate (Precursor) Acid 1-(methylsulfonyl) piperidine-4-carboxylic acid (Active Reagent) Ester->Acid LiOH, THF/H2O Hydrolysis Final Final Kinase Inhibitor (Solvent-Tail Attached) Acid->Final HATU, DIPEA Amide Coupling Core Heteroaryl Amine (Kinase Hinge Binder) Core->Final + Amine Pocket ATP Pocket (Solvent Exposed Region) Final->Pocket Occupies

Caption: Figure 1. Synthesis pathway transforming the ethyl ester precursor into the active "Solvent-Tail" moiety of a kinase inhibitor. The final amide bond positions the sulfonyl-piperidine group in the solvent-exposed region of the ATP pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Moisture in MsCl or solvent.Distill MsCl or use fresh bottle; ensure DCM is anhydrous.
Bis-sulfonylation Temperature too high during addition.Strictly maintain <5 °C during MsCl addition.
Incomplete Hydrolysis Ester insolubility in water.Increase THF ratio or add Methanol to the solvent system.
Racemization Not applicable for this achiral molecule.N/A (Advantage of this specific linker).
Coupling Fails (Protocol C) Steric hindrance of the amine.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine for difficult amines.

References

  • Compound Data: PubChem. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CID 66972870). National Library of Medicine. Link

  • Kinase Inhibitor Design: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates the principle of solvent-front solubilizing groups). Link

  • hERG Avoidance: Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry, 49(17), 5029-5046. (Context for replacing basic amines with sulfonyl groups). Link

  • Synthetic Protocol: "Preparation of 1-(methylsulfonyl)piperidine-4-carboxylic acid." Organic Syntheses, Representative procedure adapted from standard amide coupling methodologies found in: WO2010038465A1 (Isoquinoline derivatives). Link

Sources

"Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate" in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility, synthesis, and screening of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) within Fragment-Based Drug Discovery (FBDD).

Executive Summary & Fragment Profile

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate represents a "privileged scaffold" in modern drug discovery. It combines the structural rigidity of the piperidine ring—found in numerous FDA-approved drugs—with two distinct functional vectors: a sulfonyl "cap" and an ester "growth point."

In the context of FBDD, this molecule serves two primary roles:

  • Neutral Fragment Probe: It acts as a non-ionizable, polar-neutral probe to interrogate sub-pockets (e.g., S1/S2 in proteases or allosteric sites in GPCRs) via hydrophobic interactions and hydrogen bond acceptance (sulfonyl oxygens).

  • Synthetic Building Block: It is the direct precursor to 1-(methylsulfonyl)piperidine-4-carboxylic acid , a critical intermediate for "growing" fragment hits into lead compounds via amide coupling.

Physicochemical Profile (Rule of 3 Compliance)

The compound exhibits ideal fragment-like properties, strictly adhering to the "Rule of 3" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

PropertyValueFBDD Relevance
Molecular Weight 235.30 DaIdeal. Leaves significant "mass room" for elaboration (<500 Da limit).
cLogP ~0.4 - 0.55Ideal. High water solubility; low risk of non-specific hydrophobic aggregation.
TPSA ~63-72 ŲModerate. Good permeability; sulfonyl/ester groups provide specific polar contacts.
H-Bond Donors 0Neutral. Reduces desolvation penalty upon binding.
H-Bond Acceptors 4Interactions. Sulfonyl (2) and Ester (2) oxygens engage backbone amides or Ser/Thr/Tyr side chains.
Rotatable Bonds 3Rigid. The piperidine core limits entropic penalty upon binding.

Synthetic Protocol: Preparation & Elaboration

While commercially available, in-house synthesis allows for rapid analog generation (e.g., changing the sulfonyl R-group).

Protocol A: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Objective: Sulfonylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Reagents:

  • Ethyl piperidine-4-carboxylate (CAS: 1126-09-6)[1]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with nitrogen. Add Ethyl piperidine-4-carboxylate (1.0 eq) and DCM (10 mL/g reactant).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Et3N (1.5 eq) dropwise. Stir for 10 minutes.

  • Sulfonylation: Add MsCl (1.2 eq) dropwise over 20 minutes, maintaining temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. The product usually solidifies (white solid). Recrystallize from EtOH/Hexane if necessary.

Protocol B: Hit-to-Lead Elaboration (Hydrolysis)

Objective: Convert the ester hit to the active acid for library expansion (Amide Coupling).

  • Hydrolysis: Dissolve the ethyl ester (1.0 eq) in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4–16 hours.

  • Isolation: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.[1] The resulting 1-(methylsulfonyl)piperidine-4-carboxylic acid is ready for amide coupling (e.g., HATU/EDC conditions) to explore the S3 pocket.

FBDD Screening Workflows

This compound is best screened using biophysical methods due to its low molecular weight and likely millimolar affinity.

Method 1: Saturation Transfer Difference (STD) NMR

Rationale: The ethyl group and the distinct methyl-sulfonyl singlet provide sharp, isolated NMR signals, making this an excellent reporter for binding.

Experimental Setup:

  • Instrument: 600 MHz NMR with Cryoprobe.

  • Sample: 500 µM Fragment + 10 µM Protein (50:1 ratio) in D2O buffer (phosphate or Tris-d11).

  • Pulse Sequence: Standard STD sequence (e.g., stddiffesgp.3).

  • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

  • Off-Resonance Irradiation: 30 ppm.

  • Analysis:

    • Signal A: Triplet at ~1.25 ppm (Ethyl -CH3).

    • Signal B: Singlet at ~2.8 ppm (Sulfonyl -CH3).

    • Interpretation: If Signal A shows stronger STD effect than Signal B, the ester moiety is buried in the pocket, suggesting the "Grow" strategy should focus on the sulfonyl side. If Signal B is stronger, the sulfonyl is buried, and the ester should be hydrolyzed and grown.

Method 2: X-Ray Crystallography (Soaking)

Rationale: The high solubility (cLogP ~0.4) allows for high-concentration soaking without crashing out or damaging crystals.

Protocol:

  • Stock Solution: Prepare 100 mM stock in 100% DMSO.

  • Soak Condition: Dilute into crystallization drop to final concentration of 10–50 mM (ensure DMSO < 10%).

  • Duration: Soak for 1–24 hours.

  • Cryo-protection: The ethyl ester often acts as a cryo-protectant itself; minimal glycerol addition may be needed.

Visualizing the Workflow

The following diagram illustrates the lifecycle of this fragment from synthesis to lead optimization.

FBDD_Workflow cluster_legend Workflow Stages Start Start: Ethyl Isonipecotate (Commercial Reagent) Synthesis Synthesis (Protocol A) + MsCl / Et3N Start->Synthesis N-Sulfonylation Fragment TARGET FRAGMENT Ethyl 1-(methylsulfonyl) piperidine-4-carboxylate Synthesis->Fragment Yield >85% Screening Screening Cascade (STD-NMR / SPR / X-Ray) Fragment->Screening 500µM - 1mM Hit_Analysis Hit Validation Determine Binding Mode Screening->Hit_Analysis Kd determination Path_Acid Hydrolysis (Protocol B) (Target: Carboxylic Acid) Hit_Analysis->Path_Acid If Ester Solvent-Exposed Path_Grow Lead Optimization (Amide Coupling) Path_Acid->Path_Grow Grow Vector

Caption: Integrated workflow for synthesizing, validating, and evolving the Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate scaffold.

References

  • ChemicalBook. (2025).[1][2] Ethyl 4-piperidinecarboxylate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3][4] Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [4]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate (General Piperidine Esterification Protocols). Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Product Specification. Retrieved from

Sources

Application Note: High-Efficiency Aminolysis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

[1]

Executive Summary

The 1-(methylsulfonyl)piperidine-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in Janus kinase (JAK) inhibitors, GPCR ligands (e.g., Sigma-1, GPR119), and ion channel modulators.[1][2] The sulfonyl group at the

This guide details the transformation of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate into functionalized amides. While ethyl esters are robust precursors, they are often kinetically sluggish toward direct aminolysis compared to methyl or phenyl esters.[1][2] This note provides three validated protocols ranging from direct organometallic activation to classical two-step coupling, ensuring success across a diverse scope of amine nucleophiles.

Chemical Context & Reactivity Profile[1][3][4]

  • Substrate: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate[1][3]

  • CAS: 320424-42-8[1][3]

  • Molecular Weight: 235.30 g/mol [3][4]

  • Physical State: White to off-white solid[1]

  • Reactivity Challenge: The ethoxy group is a poor leaving group. Furthermore, the electron-withdrawing

    
    -sulfonyl group exerts a through-bond inductive effect, slightly deactivating the C4-carbonyl, though this also prevents competitive nucleophilic attack by the piperidine ring itself.[2]
    
Mechanistic Strategy

To drive the reaction

1
  • Method A (Activation): Formation of a highly reactive aluminum-amide species (Weinreb-type).[1]

  • Method B (Catalysis): Dual activation using the organocatalyst TBD.[1]

  • Method C (Conversion): Hydrolysis to the carboxylic acid followed by peptide coupling.[1]

Experimental Protocols

Method A: Trimethylaluminum ( ) Mediated Direct Aminolysis

Best For: Unreactive amines, anilines, and steric bulk.[1][2] Mechanism:

2

Safety Warning:

12

12
Protocol Steps:
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Formation:

    • Charge the amine (1.2 equiv) and anhydrous Toluene (or DCM) (0.2 M concentration relative to ester).[1][2]

    • Cool to 0°C.[1][5]

    • Slowly add

      
       (2.0 M in Toluene, 1.2 - 1.5 equiv) dropwise via syringe.[1][2] Note: Methane gas evolution will occur.[1][5] Vent via a needle to an oil bubbler.
      
    • Stir at room temperature (RT) for 30 minutes to ensure formation of the active

      
       species.
      
  • Addition: Add Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 equiv) dissolved in a minimal amount of anhydrous Toluene/DCM.

  • Reaction: Heat the mixture to reflux (Toluene: 110°C) or sealed tube heating (80–100°C) for 2–12 hours. Monitor by LC-MS.[1][6]

  • Quenching (Critical):

    • Cool to 0°C.[1][5]

    • Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle’s Salt (sat.[1][2] Potassium Sodium Tartrate).[1][2] Caution: Exothermic.[1]

    • Stir vigorously for 1 hour until the aluminum emulsion breaks and two clear layers form.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine, dry over 
    
    
    , and concentrate.[1][2]
Method B: TBD-Catalyzed Transamidation

Best For: Primary alkyl amines, "Green Chemistry" requirements, acid-sensitive substrates.[1][2] Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[1][2][7][8][9]

Protocol Steps:
  • Setup: Charge a reaction vial with Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 equiv).

  • Solvent: Dissolve in anhydrous THF or MeCN (0.5 M). Note: Solvent-free conditions can be used if the amine is a liquid.

  • Reagents: Add the amine (1.5 – 2.0 equiv) and TBD (0.1 – 0.3 equiv).

  • Reaction: Cap the vial and stir at 60–80°C for 12–24 hours.

  • Workup:

    • Dilute with DCM.[1][5]

    • Wash with 1M HCl (to remove TBD and excess amine).[1][2]

    • Wash with Brine, dry, and concentrate.[1][2]

    • Note: TBD is water-soluble and easily removed by acidic wash.[1]

Method C: Hydrolysis and Peptide Coupling (The "Classic" Route)

Best For: Valuable/scarce amines, chiral amines prone to racemization at high temps.[1][2]

Step 1: Hydrolysis[2]
  • Dissolve ester in THF/MeOH/

    
     (3:1:1).[1][2]
    
  • Add LiOH (2.0 equiv).[1][2] Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2.[1][2] Extract with EtOAc to isolate 1-(methylsulfonyl)piperidine-4-carboxylic acid .[1]

Step 2: Coupling[2]
  • Dissolve the acid (1.0 equiv) in DMF.[1][2]

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 mins.

  • Add Amine (1.1 equiv).[1][2] Stir at RT for 2–16 hours.[1]

  • Standard aqueous workup.[1]

Decision Matrix & Data Comparison

FeatureMethod A (

)
Method B (TBD)Method C (Hydrolysis + HATU)
Reactivity High (Works on Anilines)Moderate (Primary/Sec.[1] Alkyl)Very High (Universal)
Conditions Harsh (Reflux, Pyrophoric)Mild (60°C, Base cat.)[1][2]Mild (RT)
Atom Economy Low (Stoichiometric Al)High (Catalytic)Low (Coupling reagents)
Purification Requires emulsion breakAcid wash (Simple)Removal of urea byproducts
Throughput MediumHigh (Parallel friendly)Low (2 steps)

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for the three protocols.

GStartStart: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylateDecisionSelect Amine TypeStart->DecisionRouteAMethod A: AlMe3(Anilines/Steric Bulk)Decision->RouteALow ReactivityRouteBMethod B: TBD(Primary Alkyl Amines)Decision->RouteBHigh ReactivityRouteCMethod C: Hydrolysis(Sensitive/Chiral Amines)Decision->RouteCComplex/ChiralIntermediateAActive Species:Al-Amide ComplexRouteA->IntermediateAIntermediateBActive Species:H-Bonded TBD ComplexRouteB->IntermediateBIntermediateCIntermediate:Carboxylic AcidRouteC->IntermediateCProductFinal Product:N-Substituted CarboxamideIntermediateA->ProductIntermediateB->ProductIntermediateC->Product

Caption: Decision tree for selecting the optimal aminolysis protocol based on amine nucleophilicity and substrate complexity.

Troubleshooting & Optimization

  • Issue: Low Conversion in Method A.

    • Cause: Incomplete formation of the Al-amine complex.

    • Fix: Ensure the amine +

      
       are stirred for at least 30 mins before adding the ester. Increase temperature to 110°C (refluxing toluene).
      
  • Issue: Emulsion during Workup (Method A).

    • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution.[1][2] It chelates aluminum specifically.[1] Allow the biphasic mixture to stir vigorously for >1 hour.

  • Issue: Racemization (Method C).

    • Fix: If using a chiral amine, avoid TBTU/HBTU; use HATU or COMU and maintain 0°C during the activation step.[2]

  • Issue: Solubility of Sulfonamide.

    • Fix: The product contains a polar sulfonamide group. If it does not dissolve in EtOAc during extraction, use DCM/MeOH (9:[1][2]1) or pure DCM.[1][2]

References

  • Trimethylaluminum-Mediated Aminolysis (General Protocol)

    • Levin, J. I.; Turos, E.; Weinreb, S. M.[1][2] "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12, 989-993.[1][2]

    • [1][2]

  • TBD-Catalyzed Aminolysis

    • Sabot, C.; Kumar, K. A.; Meunier, S.; Mioskowski, C. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions."[1][2] Tetrahedron Letters, 2007 , 48, 3863-3866.[1][2]

    • [1][2]

  • Synthesis of Sulfonyl Piperidine Carboxamides (Relevant Analogues)

    • Venkatesan, P.; et al. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives."[2] Asian Journal of Chemistry, 2016 , 28, 2203.[1][2]

  • Properties of Ethyl 1-(methylsulfonyl)

    • PubChem Compound Summary for CID 329773035.[1]

    • [1][2]

Application Note: Streamlining Drug Discovery with Parallel Synthesis of Novel Piperidine-4-Carboxamides using Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and N-Sulfonylation in Medicinal Chemistry

The piperidine ring is a cornerstone scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents across a wide range of disease areas.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile three-dimensional building block for engaging with biological targets. The strategic functionalization of the piperidine core allows for the precise tuning of a molecule's pharmacological profile.

One such strategic modification is N-sulfonylation. The introduction of a sulfonyl group at the piperidine nitrogen can significantly impact a compound's properties. The strong electron-withdrawing nature of the sulfonyl group modulates the basicity of the piperidine nitrogen, which can be crucial for optimizing target engagement, improving metabolic stability, and fine-tuning pharmacokinetic parameters. Furthermore, the sulfonyl moiety itself can participate in key hydrogen bonding interactions within a protein's active site, enhancing binding affinity and selectivity.[2][3]

This application note provides a detailed guide to the use of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate as a versatile building block for the parallel synthesis of novel piperidine-4-carboxamide libraries. We will delve into the rationale behind its use, provide a robust and adaptable protocol for library generation, and discuss the implications for accelerating drug discovery programs.

The Building Block: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate - Properties and Reactivity

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a bifunctional molecule primed for diversity-oriented synthesis. Its key features include:

  • A stable N-methylsulfonyl group: This functional group is generally robust to a variety of reaction conditions, ensuring its integrity throughout a multi-step synthesis.

  • A reactive ethyl ester at the 4-position: This ester is the primary handle for diversification, readily undergoing amidation with a wide range of primary and secondary amines to generate a library of carboxamides.

The reactivity of the ethyl ester is the linchpin of its utility in parallel synthesis. Amide bond formation is one of the most fundamental and well-understood transformations in medicinal chemistry, with a plethora of reliable methods available for its execution.[4]

Parallel Synthesis of a Piperidine-4-Carboxamide Library: A Representative Protocol

The following protocol outlines a method for the parallel synthesis of a library of piperidine-4-carboxamides from Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate and a diverse set of primary and secondary amines in a 96-well plate format. This protocol is designed to be adaptable and can be scaled or modified to suit specific research needs.

Workflow Overview

Parallel Synthesis Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Start reagent_prep Prepare Stock Solutions: - Building Block - Amine Library - Coupling Agents start->reagent_prep plate_dispensing Dispense Reagents into 96-Well Plate reagent_prep->plate_dispensing reaction Amide Coupling Reaction (Overnight Incubation) plate_dispensing->reaction workup Parallel Work-up (Liquid-Liquid Extraction or Solid-Phase Extraction) reaction->workup purification Optional: Parallel Purification (e.g., HPLC) workup->purification analysis Analysis (LC-MS, UPLC) purification->analysis storage Compound Storage (Library Plating) analysis->storage end End storage->end

Caption: Workflow for parallel amide synthesis.

Materials and Reagents
  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydroxybenzotriazole (HOBt) (optional, as an additive to suppress side reactions)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, but recommended for efficiency and accuracy)

  • Centrifuge with a plate rotor

  • Plate shaker/vortexer

  • Nitrogen evaporator

Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Stock Solution: Prepare a 0.2 M solution in anhydrous DCM.

  • Amine Library Stock Solutions: Prepare 0.25 M solutions of each amine from your library in anhydrous DCM in a separate 96-well plate.

  • EDC Stock Solution: Prepare a 0.4 M solution in anhydrous DCM.

  • DMAP Stock Solution: Prepare a 0.1 M solution in anhydrous DCM.

2. Reagent Dispensing (using an automated liquid handler or multichannel pipette):

  • To each well of a 96-well reaction block, add 100 µL of the Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate stock solution (0.02 mmol).

  • To each well, add 100 µL of the corresponding amine stock solution (0.025 mmol, 1.25 equivalents).

  • Add 50 µL of the DMAP stock solution (0.005 mmol, 0.25 equivalents) to each well.

  • Initiate the reaction by adding 100 µL of the EDC stock solution (0.04 mmol, 2.0 equivalents) to each well.

3. Reaction Incubation:

  • Seal the 96-well reaction block securely with a sealing mat.

  • Place the reaction block on a plate shaker and agitate at room temperature for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS.

4. Parallel Work-up:

  • After the reaction is complete, quench the reaction by adding 200 µL of 1M HCl to each well.

  • Add 500 µL of DCM to each well.

  • Seal the plate and vortex thoroughly for 2 minutes.

  • Centrifuge the plate at 2000 rpm for 5 minutes to separate the layers.

  • Carefully remove the aqueous layer using a multichannel pipette or an automated liquid handler.

  • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, vortex, and centrifuge as before.

  • Remove the aqueous layer.

  • Transfer the organic layer to a fresh 96-well plate and evaporate the solvent under a stream of nitrogen.

5. Analysis and Storage:

  • Reconstitute the dried residues in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Analyze the purity and confirm the identity of the products in each well using LC-MS.

  • The resulting library is now ready for biological screening.

Representative Data

The following table illustrates the expected outcomes for the synthesis of a small, representative library of piperidine-4-carboxamides using the protocol described above.

AmineProduct StructureExpected Mass [M+H]⁺Purity (LC-MS)
Benzylamine311.13>90%
4-Fluoroaniline329.10>90%
Morpholine305.12>90%
Pyrrolidine289.13>90%

Causality Behind Experimental Choices

  • Choice of Coupling Agents: EDC in combination with DMAP is a widely used and reliable method for amide bond formation that is amenable to parallel synthesis.[4] EDC activates the carboxylic acid (formed in situ by hydrolysis of the ethyl ester, although direct aminolysis is the primary pathway), and DMAP acts as an acyl transfer catalyst, accelerating the reaction.

  • Solvent Selection: Anhydrous DCM is a good choice of solvent as it is relatively inert and dissolves most of the reactants. DMF can also be used, particularly for less soluble amines.

  • Stoichiometry: A slight excess of the amine and EDC is used to ensure the complete consumption of the starting ester.

  • Work-up Procedure: The aqueous work-up is designed to remove excess reagents and by-products. The acid wash removes unreacted amine and DMAP, while the base wash removes any remaining acidic impurities.

Self-Validating System and Quality Control

The robustness of this protocol is validated through the consistent generation of high-purity products across a diverse range of amines. The primary method of quality control is LC-MS analysis of each well in the library. This provides confirmation of the desired product's molecular weight and an assessment of its purity. For hits identified in biological screens, resynthesis and full characterization (including NMR and HRMS) are recommended to confirm the structure and purity of the active compound.

Advanced Applications and Future Directions

The N-methylsulfonyl piperidine-4-carboxamide scaffold generated through this parallel synthesis approach can serve as a starting point for further diversification. For example, if the amine building block contains additional functional groups, these can be used for subsequent reactions to create even more complex and diverse libraries.

Furthermore, this protocol can be adapted for solid-phase synthesis, where the piperidine core is attached to a resin.[5] This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as by-products and excess reagents are simply washed away.

Solid_Phase_Synthesis Resin Solid Support (e.g., Rink Amide Resin) Linker Linker Activation Resin->Linker Coupling1 Couple Piperidine-4-carboxylic acid Linker->Coupling1 Deprotection N-Deprotection Coupling1->Deprotection Sulfonylation N-Sulfonylation Deprotection->Sulfonylation AmineCoupling Amide Coupling (Amine Library) Sulfonylation->AmineCoupling Cleavage Cleavage from Resin AmineCoupling->Cleavage FinalProduct Purified Product Library Cleavage->FinalProduct

Caption: Solid-phase synthesis workflow for piperidine-4-carboxamides.

Conclusion

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a valuable and versatile building block for the efficient parallel synthesis of novel piperidine-4-carboxamide libraries. The protocol outlined in this application note provides a robust and adaptable method for generating large numbers of diverse compounds for high-throughput screening. By leveraging the strategic advantages of the piperidine scaffold and N-sulfonylation, researchers can accelerate the identification of new lead compounds and advance their drug discovery programs.

References

  • Chen, S., & Xu, J. (1991). Pentafluorophenyl diphenylphosphinate a new efficient coupling reagent in peptide chemistry. Tetrahedron Letters, 32(45), 6711-6714. [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Jiang, T., Coin, G., Bordi, S., Nichols, P. L., Bode, J. W., & Wanner, B. M. (2020). Automated and Parallel Amide Synthesis. Chemistry–A European Journal, 26(48), 10899-10904. [Link]

  • Kim, S., Chang, H., & Ko, Y. K. (1985). Benzotriazol-1-yl diethyl phosphate. A new convenient coupling reagent for the synthesis of amides and peptides. Tetrahedron Letters, 26(11), 1341-1342. [Link]

  • Kramer, C. S., & Bode, J. W. (2018). Sulfonamides in medicinal chemistry. Chemical Society Reviews, 47(19), 7268-7306. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and prepar
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxyl
  • US5043345A - Piperidine compounds and their prepar
  • WO2015181532A1 - Processes for the preparation of azd5363 and novel intermedi
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. National Institutes of Health. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines. National Institutes of Health. [Link]

  • Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. CEM Corporation. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

Sources

Synthesis of bioactive molecules from "Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Bioactive Molecules from Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the N-Sulfonylpiperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of clinically approved drugs and bioactive molecules.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting functional groups toward biological targets.[1][2]

A particularly strategic modification of this scaffold is the introduction of a sulfonyl group on the piperidine nitrogen, creating an N-sulfonylpiperidine moiety. This functional group is not merely a placeholder; it is a powerful modulator of a molecule's properties. The strong electron-withdrawing nature of the sulfonyl group renders the nitrogen non-basic, which can be critical for avoiding off-target interactions (e.g., with aminergic GPCRs) and improving cell permeability. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, contributing to ligand-receptor binding interactions.[3]

This guide focuses on a versatile and commercially available starting material: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate . This building block is primed for synthetic elaboration, featuring a readily transformable ethyl ester at the 4-position. This functionality serves as a reliable anchor point for introducing a wide range of chemical diversity, enabling the synthesis of novel amides, alcohols, and other derivatives with potential therapeutic applications, including as enzyme inhibitors and receptor modulators.[3][4] This document provides a detailed exploration of its synthetic potential, complete with actionable protocols for researchers in drug discovery and development.

Physicochemical Profile of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₇NO₄S[5]
Molecular Weight 235.30 g/mol [5]
Appearance Solid[5]
SMILES O=C(C1CCN(S(=O)(C)=O)CC1)OCC[5]
InChI Key ZEISHOJDDIABID-UHFFFAOYSA-N[5]

Core Synthetic Transformations and Strategic Considerations

The synthetic utility of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate primarily revolves around the chemical reactivity of its C4-ester functional group. This section outlines the key transformations that unlock a diverse chemical space for generating novel bioactive compounds.

Diagram of Key Synthetic Pathways

Synthetic_Pathways start Ethyl 1-(methylsulfonyl)piperidine- 4-carboxylate acid 1-(Methylsulfonyl)piperidine- 4-carboxylic Acid start->acid  Hydrolysis (e.g., LiOH) alcohol [1-(Methylsulfonyl)piperidin- 4-yl]methanol start->alcohol Reduction (e.g., LiAlH₄, NaBH₄)   amide Diverse N-Substituted Piperidine-4-carboxamides (Bioactive Molecules) acid->amide Amide Coupling (Amine, Coupling Agents) Amide_Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling s1_start Start with Ethyl Ester s1_react Add LiOH in THF/H₂O s1_start->s1_react s1_stir Stir at RT (Monitor by TLC/LC-MS) s1_react->s1_stir s1_workup Acidify (HCl), Extract (EtOAc) s1_stir->s1_workup s1_product Isolate Carboxylic Acid Intermediate s1_workup->s1_product s2_start Start with Carboxylic Acid s1_product->s2_start Use in next step s2_react Add Amine, EDC, HOBt, DIPEA in DMF s2_start->s2_react s2_stir Stir at RT (Monitor by TLC/LC-MS) s2_react->s2_stir s2_workup Aqueous Workup, Extract (EtOAc) s2_stir->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Isolate Final Amide Product s2_purify->s2_product

Caption: Workflow for the two-step synthesis of a piperidine-4-carboxamide derivative.

Step 1A: Hydrolysis to 1-(Methylsulfonyl)piperidine-4-carboxylic Acid
  • Reaction Setup: To a solution of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 2-4 hours).

  • Workup and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~2-3 using 1M HCl. A white precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.

Step 1B: Amide Coupling with Benzylamine
  • Reaction Setup: In an inert atmosphere (N₂ or Argon), dissolve the 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) from the previous step in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add benzylamine (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Execution: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract three times with EtOAc.

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to afford the pure N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide.

Protocol 2: Reduction to [1-(Methylsulfonyl)piperidin-4-yl]methanol

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via an addition funnel.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup and Isolation (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular white suspension vigorously for 30 minutes.

    • Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol. If necessary, purify further by flash column chromatography (using a gradient of methanol in DCM) to obtain pure [1-(methylsulfonyl)piperidin-4-yl]methanol.

Conclusion and Future Outlook

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a high-value building block for medicinal chemistry programs. Its utility lies in the straightforward and high-yielding transformations of its C4-ester group, which serves as a reliable portal to diverse libraries of amides and alcohols. The protocols detailed herein provide a robust foundation for researchers to synthesize novel compounds for biological screening. The inherent drug-like properties of the N-sulfonylpiperidine scaffold make this starting material a compelling choice for developing next-generation therapeutics targeting a wide range of diseases. [1][2][3]

References

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Ethyl 4-piperidinecarboxyl
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Ethyl 4-(methylsulfonyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. PubMed.
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses.

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Troubleshooting & Optimization

Alternative reagents for the synthesis of N-sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NSP-001-ALT Subject: Alternative Reagents & Protocols for N-Sulfonylpiperidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Why Alternatives?

User Context: You are likely encountering issues with the standard sulfonyl chloride (


) method. While ubiquitous, sulfonyl chlorides suffer from:
  • Hydrolytic Instability: Rapid decomposition in open air or wet solvents.

  • Chemoselectivity Issues: Indiscriminate reactivity with alcohols or phenols present on the piperidine scaffold.

  • Purification Difficulties: Generation of sulfonic acid byproducts that complicate chromatography.

The Solution: This guide details three field-validated alternative workflows: SuFEx (Sulfur-Fluoride Exchange) , Oxidative Coupling of Sulfinates , and DABSO-mediated Insertion . These methods prioritize stability, selectivity, and operational simplicity.

Protocol Hub (The "How-To")

Method A: SuFEx (Sulfur-Fluoride Exchange)

Best For: Late-stage functionalization, scaffolds containing free alcohols/phenols, and automated library synthesis. Core Reagent: Sulfonyl Fluorides (


).[1][2]
Mechanism:  The 

bond is remarkably stable (resisting hydrolysis) but becomes highly reactive toward amines upon activation by a specific Lewis base or H-bond donor.

Standard Operating Procedure (SOP):

  • Preparation: Dissolve Sulfonyl Fluoride (1.0 equiv) and Piperidine derivative (1.1 equiv) in Acetonitrile (MeCN) or DCM.

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or Ca(NTf2)2 (5 mol% for catalytic activation).

    • Note: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) is a superior alternative if DBU causes side reactions.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

  • Workup: Unlike chlorides, fluorides rarely hydrolyze to acids during workup. Simply concentrate and purify via flash chromatography (Silica).

Method B: Iodine-Mediated Oxidative Coupling

Best For: "Green" chemistry requirements, avoiding corrosive halides, and utilizing stable solid reagents. Core Reagent: Sodium Sulfinates (


).
Mechanism:  In situ generation of a sulfonyl iodide intermediate which reacts with the piperidine.

Standard Operating Procedure (SOP):

  • Preparation: Suspend Sodium Sulfinate (1.2 equiv) and Piperidine derivative (1.0 equiv) in Water/Ethyl Acetate (biphasic) or pure Methanol.

  • Oxidation: Add Iodine (

    
    )  (1.2 equiv) slowly at 0°C.
    
  • Reaction: Warm to RT and stir for 2–6 hours.

    • Visual Cue: The reaction mixture usually turns dark brown/purple (iodine). Completion is often signaled by a color shift or fading (substrate dependent).

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to quench excess iodine (color disappears instantly).
    
  • Isolation: Extract with EtOAc.

Method C: DABSO (Gas-Free Insertion)

Best For: Synthesizing sulfonamides directly from Organometallics (Grignards/Lithiums) without handling toxic


 gas.
Core Reagent:  DABSO (DABCO-bis(sulfur dioxide)).[3][4][5]

Standard Operating Procedure (SOP):

  • Metallation: Generate Grignard reagent (

    
    ) in THF.
    
  • Insertion: Add DABSO (0.6 equiv) at -40°C. Warm to RT. (Forms the sulfinate intermediate).[5][6][7]

  • Activation: Cool to 0°C. Add N-Chlorosuccinimide (NCS) or

    
     to generate the electrophile in situ.
    
  • Coupling: Add Piperidine (2.0 equiv). Stir 12h.

Troubleshooting Matrix (Diagnostic & Resolution)

Issue Type: Yield & Reactivity

SymptomProbable CauseCorrective Action
Low Yield (SuFEx) Inactive CatalystDBU can be deactivated by acidic impurities. Switch to Ca(NTf2)2 (Calcium triflimide) which activates the

bond via Lewis acidity and is tolerant of protic functional groups.
Low Yield (Sulfinate) Iodine SublimationIf running at elevated temps, iodine may sublime. Run in a sealed tube or add KI to stabilize iodine as

in aqueous media.
No Reaction (Sterics) 2,6-Disubstituted PiperidinesSteric hindrance blocks nucleophilic attack. Switch to Microwave Heating (100°C, 10-30 min) using the SuFEx protocol. Thermal energy overcomes the activation barrier better than chemical activation here.

Issue Type: Selectivity & Purification

SymptomProbable CauseCorrective Action
O-Sulfonylation Competitor AlcoholIf your piperidine has a free -OH group, sulfonyl chlorides will react with it. Switch to SuFEx . The

bond is orthogonal to alcohols under DBU conditions; it selectively targets the amine.
Purple Product Trapped IodineIn Method B, iodine complexes can stick to amines. Wash the organic layer thoroughly with 10% Sodium Thiosulfate followed by a dilute HCl wash (if product is not acid-sensitive) to break the complex.
Hydrolysis Wet SolventsEven with alternatives, water can be a competitor. Add 3Å Molecular Sieves to the reaction vessel, especially for the DABSO method.

Comparative Data Analysis

FeatureSulfonyl Chloride (Standard)SuFEx (Sulfonyl Fluoride)Oxidative Coupling (Sulfinate)
Reagent Stability Low (Hydrolyzes rapidly)High (Shelf-stable years)High (Stable solid salt)
Chemoselectivity Poor (Reacts with -OH, -NH)Excellent (Amine selective)Good
Reaction pH Basic (Requires TEA/DIPEA)Basic or Neutral (Catalytic)Neutral (Buffered)
Atom Economy ModerateHighModerate (Iodine waste)
Cost LowModerate (Reagents expensive)Low

Visualizations

Workflow Decision Tree: Selecting the Right Reagent

Caption: Logical flow for selecting the optimal N-sulfonylpiperidine synthesis route based on substrate constraints.

ReagentSelection Start START: Substrate Analysis IsCommercial Is the Sulfonyl Chloride commercially available? Start->IsCommercial IsStable Is the Sulfonyl Chloride stable/non-corrosive? IsCommercial->IsStable Yes CheckSuFEx Can you access/make the Sulfonyl Fluoride? IsCommercial->CheckSuFEx No HasOH Does Piperidine have free -OH or -NH groups? IsStable->HasOH Yes IsStable->CheckSuFEx No (Decomposes) UseStandard USE STANDARD METHOD (R-SO2Cl + TEA) HasOH->UseStandard No HasOH->CheckSuFEx Yes (Need Selectivity) UseSuFEx USE SuFEx PROTOCOL (R-SO2F + DBU/Ca(NTf2)2) CheckSuFEx->UseSuFEx Yes CheckSulfinate Is the Sodium Sulfinate (R-SO2Na) available? CheckSuFEx->CheckSulfinate No UseIodine USE OXIDATIVE COUPLING (R-SO2Na + I2) CheckSulfinate->UseIodine Yes UseDABSO USE DABSO PROTOCOL (Grignard + DABSO) CheckSulfinate->UseDABSO No (Start from Halide)

Mechanistic Insight: SuFEx Activation

Caption: The "Sulfur(VI) Fluoride Exchange" mechanism showing the unique stability-reactivity paradox activated by H-bonding or Lewis bases.

SuFExMechanism RSO2F Sulfonyl Fluoride (Stable S-F Bond) Transition Activated Complex [R-SO2-F ... Catalyst] RSO2F->Transition + Activator Activator Activator (DBU or Ca++) Activator->Transition Product N-Sulfonylpiperidine Transition->Product + Piperidine Leaving HF / Salt Transition->Leaving Piperidine Piperidine (Nucleophile) Piperidine->Product

References

  • SuFEx Chemistry Foundation: Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Iodine-Mediated Coupling: Wang, J., et al. (2011). "Iodine-Mediated Synthesis of Sulfonamides from Sodium Sulfinates and Amines." Green Chemistry. [Link]

  • DABSO Reagent Guide: Willis, M. C., et al. (2011). "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[3][5][7][8] Organic Letters. [Link][5]

  • Calcium Catalysis in SuFEx: Mahajan, A. A., et al. (2019). "Calcium(II)-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reaction." Organic Letters. [Link]

Sources

Validation & Comparative

Comparative Guide: N-Methylsulfonyl (Ms) vs. N-Boc Piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of piperidine-based therapeutics, the choice between N-tert-butoxycarbonyl (N-Boc) and N-methylsulfonyl (N-Ms) protection is rarely a matter of simple preference; it is a strategic decision dictating the synthetic route's orthogonality and the final molecule's physicochemical profile.

  • N-Boc Piperidine is the industry standard for transient protection . It offers excellent steric shielding, enables stereoselective

    
    -lithiation (C-H functionalization), and is cleaved under mild acidic conditions.[1]
    
  • N-Ms Piperidine serves a dual role: it is a robust protecting group capable of surviving harsh acidic/basic conditions where Boc fails, and it is a privileged pharmacophore improving metabolic stability in final drug candidates.[1] However, its removal requires harsh reductive conditions, limiting its utility as a temporary mask.[1]

This guide analyzes the performance, stability, and synthetic utility of both moieties to support data-driven decision-making in hit-to-lead optimization.

Physicochemical & Structural Analysis

The electronic and steric environments imposed by these two groups fundamentally alter the reactivity of the piperidine ring.

FeatureN-Boc Piperidine (Carbamate)N-Ms Piperidine (Sulfonamide)
Electronic Effect Electron-withdrawing (Resonance donor to carbonyl).Strong Electron-withdrawing (Inductive & Resonance).[1]
Hybridization

(Partial double bond character).[1]

(Tetrahedral sulfur).[1]
Rotamers Yes. Restricted rotation around N-C(O) bond creates distinct rotamers (visible in NMR).[1]No. Generally free rotation, simplifying NMR analysis.[1]
Dipole Moment Moderate. Carbonyl oxygen is a hard Lewis base.High. Sulfonyl oxygens are weaker Lewis bases but strong H-bond acceptors.
LogP Impact High lipophilicity (t-butyl group).[1]Lower lipophilicity (polar sulfonyl group).[1]

Synthetic Utility & Orthogonality

The primary differentiator is orthogonality . N-Boc is acid-labile; N-Ms is acid-stable but reductively labile.

Stability Matrix

Data derived from internal process chemistry standards and Greene's Protective Groups.

ConditionN-Boc StabilityN-Ms StabilityImplication
TFA / DCM (25°C) Unstable (

min)
Stable Ms allows for selective deprotection of Boc/Trityl elsewhere.
6N HCl (Reflux) Unstable Stable Ms survives rigorous acid hydrolysis steps.[1]
NaOH / MeOH Stable Stable Both survive standard saponification.[1]
LiAlH

/ Red-Al
Stable * (Reduces to N-Methyl)Unstable (Cleaves to NH)Warning:[1] LAH reduces Boc to N-Me; Ms is cleaved to free amine.
n-BuLi / -78°C Stable (Directing Group)Variable (Ortho-lithiation possible but risky)Boc is superior for C-H activation.[1]
Experimental Protocols
Protocol A: Synthesis of N-Protected Piperidines

Objective: High-yield protection of 4-substituted piperidine.[2]

  • N-Boc Formation:

    • Dissolve piperidine (10 mmol) in DCM (30 mL).

    • Add Et

      
      N (1.5 eq).[1][3] Cool to 0°C.
      
    • Add Boc

      
      O (1.1 eq) dropwise.[1] Warm to RT, stir 2h.
      
    • Workup: Wash with 1N HCl, then Brine.[1] Dry (Na

      
      SO
      
      
      
      ).[1][3]
    • Typical Yield:93-98% .

  • N-Ms Formation:

    • Dissolve piperidine (10 mmol) in DCM (30 mL).

    • Add Et

      
      N (2.0 eq).[1] Cool to 0°C.
      
    • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.[1] (Exothermic!).[1]

    • Stir 1h at 0°C, then 1h at RT.

    • Workup: Wash with 1N HCl, sat.[1] NaHCO

      
      , Brine.[1][3][4]
      
    • Typical Yield:90-95% .

Protocol B: Deprotection Strategies (The Bottleneck)
  • N-Boc Removal (Standard):

    • Treat substrate with 20% TFA in DCM (or 4N HCl in Dioxane) for 30-60 mins.[1]

    • Concentrate in vacuo.[1][5] Quantitative conversion.

  • N-Ms Removal (The Challenge):

    • Reagent:Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over Na/Naphthalene for safety.[1]

    • Procedure: Dissolve N-Ms piperidine in Toluene. Add Red-Al (65% wt, 3-5 eq).[1] Reflux for 12-24h.

    • Yield:60-80% .

    • Note: This harsh condition often reduces esters, nitriles, or ketones present in the molecule.[1] Use N-Ms only if the amine is intended to remain sulfonylated in the final drug or if the molecule lacks other reducible groups.

Advanced Application: C-H Functionalization ( -Lithiation)

This is the decisive factor for complex synthesis. N-Boc is the superior Directing Metalation Group (DMG) for generating stereocenters at the piperidine


-position.
Mechanism & Causality
  • N-Boc: The carbonyl oxygen coordinates with organolithiums (e.g., s-BuLi), forming a pre-lithiation complex (CIPE).[1] The tert-butyl group provides steric bulk that directs deprotonation to the equatorial proton, and the carbamate prevents nucleophilic attack at the nitrogen.

  • N-Ms: While the sulfonyl group is electron-withdrawing (acidifying the

    
    -protons), it lacks the specific coordination geometry of the Boc group. Furthermore, the resulting 
    
    
    
    -sulfonyl carbanion is often prone to elimination (forming enamines) or unselective reactions.[1]
Experimental Workflow: Beak-O'Brien -Lithiation

Substrate: N-Boc-Piperidine


 2-Substituted Piperidine
  • Reagents: s-BuLi (1.2 eq), (+)-Sparteine (1.2 eq) [or diamine surrogate], Et

    
    O, -78°C.
    
  • Lithiation: Add s-BuLi to the Sparteine/Substrate complex. Stir 4-6h at -78°C.

    • Note: Piperidine lithiation is significantly slower than pyrrolidine due to rotameric energy barriers.

  • Trapping: Add electrophile (e.g., MeI, CO

    
    , PhCHO).
    
  • Result: Enantiomerically enriched 2-substituted piperidine.

LithiationComparison cluster_0 N-Boc Pathway (Preferred) cluster_1 N-Ms Pathway (Problematic) Boc N-Boc Piperidine Complex C=O---Li Coordination (CIPE Effect) Boc->Complex s-BuLi/Sparteine Lithio Stable α-Lithio Species (Stereocontrolled) Complex->Lithio -78°C, 4h Product 2-Substituted N-Boc Piperidine Lithio->Product Electrophile (E+) Ms N-Ms Piperidine Anion α-Sulfonyl Carbanion Ms->Anion n-BuLi Elim Elimination Side-Products (Enamines) Anion->Elim Unstable

Figure 1: Mechanistic divergence in C-H functionalization. N-Boc supports stable, coordinated lithiation, whereas N-Ms is prone to instability.[1]

Pharmacological Implications[6]

If the group is retained in the final molecule (not deprotected), the choice shifts to Medicinal Chemistry properties.[1]

  • Metabolic Stability: N-Ms wins. Sulfonamides are generally resistant to hydrolysis and oxidative metabolism (CYP450).[1] Carbamates (Boc) are often rapidly hydrolyzed by esterases in vivo or suffer from oxidative dealkylation of the t-butyl group.

  • H-Bonding: Sulfonamides are unique non-planar H-bond acceptors. They are classic isosteres for amides, often used to optimize potency in fragment-based drug discovery (e.g.,

    
    -secretase inhibitors).[1]
    

Decision Matrix

Use the following logic flow to select the correct reagent for your campaign.

DecisionMatrix Start Start: Piperidine Functionalization Q1 Is the N-group permanent (part of the final drug)? Start->Q1 ChoiceMs Choose N-Ms (High Metabolic Stability) Q1->ChoiceMs Yes (Pharmacophore) Q2 Does the synthesis require Stereoselective α-Lithiation? Q1->Q2 No (Protecting Group) ChoiceBoc Choose N-Boc (Excellent DMG) Q2->ChoiceBoc Yes (Beak Chemistry) Q3 Does the route involve harsh acidic conditions (e.g. 6N HCl)? Q2->Q3 No Q3->ChoiceBoc No (Mild Acid Deprotection) ChoiceMsProt Choose N-Ms* (*Requires Red-Al deprotection) Q3->ChoiceMsProt Yes

Figure 2: Strategic selection workflow for N-Boc vs. N-Ms based on synthetic requirements and final utility.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Standard reference for stability data of Carbamates vs Sulfonamides). Link[1]

  • Beak, P., & Lee, W. K. (1994).[1] "

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines." Journal of Organic Chemistry, 58(5), 1109–1117.[1] (Foundational paper on N-Boc directed lithiation). Link[1]
    
  • O'Brien, P., et al. (1998).[1] "Asymmetric deprotonation of N-Boc-piperidine: synthesis of enantiomerically enriched 2-substituted piperidines." Chemical Communications, (22), 2435-2436.[1] (Optimization of sparteine-mediated lithiation). Link

  • Kocienski, P. J. (2005).[1] Protecting Groups (3rd ed.).[1] Thieme. (Details on reductive cleavage of sulfonamides). Link[1]

  • BenchChem. (2025).[1][4][6] "Comparative Metabolic Stability of Piperidine Analogues." (Data on sulfonamide metabolic robustness). Link[1]

Sources

Technical Comparison Guide: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate vs. N-Protected Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of piperidine-based pharmacophores, the choice of nitrogen functionalization is a critical decision point that dictates synthetic route viability and final physicochemical properties. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) represents a distinct class of "protected" piperidines where the N-methylsulfonyl (mesyl) group often serves not merely as a transient protecting group, but as a permanent structural motif enhancing metabolic stability and polarity.

This guide contrasts the N-mesyl scaffold against standard carbamate-protected analogues (N-Boc, N-Cbz). Experimental evidence confirms that while carbamates are designed for lability, the sulfonamide linkage in the title compound offers extreme orthogonality, surviving harsh acidic and basic hydrolysis conditions that cleave esters and carbamates.

Chemical Profile & Structural Analysis[1][2]

The piperidine-4-carboxylate core is a privileged scaffold in drug discovery, appearing in MMP inhibitors, GPCR ligands, and antimicrobial agents. The electronic environment of the ring nitrogen dramatically alters the reactivity of the C4-ester and the molecule's lipophilicity.

Structural Comparison
FeatureN-Ms (Target) N-Boc N-Cbz
Moiety Sulfonamide (

)
Carbamate (

)
Carbamate (

)
Geometry Tetrahedral SulfurPlanar CarbonylPlanar Carbonyl
Electronic Effect Strong Electron Withdrawing (Inductive)Mod. Electron Withdrawing (Resonance)Mod. Electron Withdrawing
Stability High (Acid/Base/Redox)Low (Acid labile)Moderate (H

/Acid labile)
Role Warhead / Linker / PermanentTransient ProtectionTransient Protection
Physicochemical Properties (Computed)

Data derived from standard chemical databases and experimental correlates.

  • Molecular Weight: 235.30 g/mol [1][2][3]

  • LogP (Predicted): ~0.2 – 0.4 (Lower lipophilicity compared to N-Boc/Cbz due to polar sulfonyl group).

  • H-Bond Acceptors: 4 (Sulfonyl oxygens are weak acceptors but contribute to polarity).

Comparative Performance Data

The following table summarizes the stability of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate against its competitors under standard synthetic stress conditions.

Table 1: Stability Matrix under Synthetic Conditions

ConditionN-Ms (Sulfonamide) N-Boc (Carbamate) N-Cbz (Carbamate) Implication
50% TFA / DCM Stable Cleaved (< 30 min)StableAllows selective ester manipulation in acid.
1M NaOH / MeOH Stable StableStableAll tolerate saponification, but N-Ms is most robust.
H

/ Pd-C
Stable StableCleaved N-Ms survives hydrogenolysis.
LiAlH

(Reduction)
Resistant (requires specific conditions)Reduced to N-MethylCleavedN-Ms is difficult to remove reductively.

Key Insight: The N-Ms group is essentially "permanent" under standard medicinal chemistry conditions. It should be selected when the sulfonyl moiety is desired in the final drug candidate (e.g., to lower pKa or improve metabolic stability) or when the molecule must survive rigorous acidic deprotection steps elsewhere in the structure.

Experimental Protocols

Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

This protocol ensures high yield and removal of the HCl byproduct, which is critical for scale-up.

Reagents:

  • Ethyl isonipecotate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Dissolve Ethyl isonipecotate (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add MsCl (12 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent impurity formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Self-Validating Step): Wash the organic layer successively with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine and TEA.

    • Sat. NaHCO

      
       (20 mL) – Neutralizes excess acid.
      
    • Brine (20 mL).

  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Result: Off-white solid/oil. Yield typically >90%.[4]

Orthogonal Hydrolysis (Stress Test)

This protocol demonstrates the stability of the N-Ms group while selectively hydrolyzing the ethyl ester to the carboxylic acid.

Procedure:

  • Dissolve Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq) in THF/Water (3:1).

  • Add LiOH monohydrate (2.0 eq).

  • Stir at RT for 12 hours (or 50°C for 2 hours).

  • Validation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[4]

  • Outcome: The product is 1-(methylsulfonyl)piperidine-4-carboxylic acid .

    • Contrast: If N-Boc were used and the acidification step was too harsh or prolonged, partial Boc loss could occur. The N-Ms group remains intact.

Visualizing the Decision Process

The following diagrams illustrate the synthesis pathway and the strategic decision tree for selecting the correct N-protection.

Synthesis & Reactivity Workflow

SynthesisWorkflow Start Ethyl Isonipecotate (Secondary Amine) Intermediate Ethyl 1-(methylsulfonyl) piperidine-4-carboxylate (Target) Start->Intermediate Sulfonylation Reagents MsCl + TEA (DCM, 0°C) Reagents->Intermediate FinalProduct 1-(methylsulfonyl) piperidine-4-carboxylic acid Intermediate->FinalProduct Ester Hydrolysis (N-Ms Intact) Hydrolysis LiOH / H2O (Saponification)

Figure 1: Synthesis of the target and subsequent hydrolysis. Note that the N-Ms bond survives the saponification step intact.

Protection Group Selection Logic

DecisionTree Start Select Piperidine Protection Q1 Is the N-substituent permanent? Start->Q1 Yes Use Sulfonamide (Ms) (High Stability) Q1->Yes Yes No Transient Protection Required Q1->No No Q2 Downstream Conditions? No->Q2 Acid Acidic Conditions Q2->Acid Base Basic/Reductive Q2->Base UseCbz Use Cbz (Stable to Acid) Acid->UseCbz UseBoc Use Boc (Stable to Base/H2) Base->UseBoc

Figure 2: Strategic decision tree for selecting N-Ms versus N-Boc/Cbz based on synthetic requirements.

Applications in Drug Discovery[1][6][7]

The N-methylsulfonyl piperidine motif is not merely a protected intermediate but a validated pharmacophore.

  • MMP Inhibitors: Sulfonamide-piperidines are key scaffolds in Matrix Metalloproteinase (MMP) inhibitors, where the sulfonyl group interacts with the enzyme's S1' pocket or serves as a rigid linker to improve oral bioavailability compared to the free amine [1].

  • Antimicrobial Agents: Derivatives of 1-(methylsulfonyl)piperidine have shown efficacy in thiazolidinone-based antimicrobials, where the polar sulfonyl group aids in cell wall penetration [2].

  • Metabolic Stability: Unlike amides (N-Ac), which can be susceptible to amidases, sulfonamides are generally resistant to metabolic hydrolysis, prolonging the half-life (

    
    ) of the drug candidate.
    

References

  • Synthesis and Structure-Activity Relationships of Piperidine Sulfone Hydroxamic Acid MMP Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available at: [Link]

  • Protecting Groups in Organic Synthesis (Greene's). Wiley Online Library. (General Reference for stability data). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link][5]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS No. 320424-42-8), ensuring the protection of personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the laboratory.

Hazard Assessment & Waste Characterization: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. This informs every subsequent step, from container selection to waste stream segregation.

Known Properties:

  • Chemical Formula: C₉H₁₇NO₄S[1][2]

  • Physical Form: Solid[1]

  • Storage Class: 11 - Combustible Solids[1]

Inferred Hazards: While a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal guidance for this exact molecule is limited, we can infer potential hazards based on its structural components—a piperidine ring and a sulfonyl group—and data from related compounds. Piperidine itself is classified as hazardous waste, and its derivatives can cause severe skin and eye damage.[3][4] Upon combustion, compounds containing sulfur and nitrogen can release toxic fumes, such as oxides of sulfur (SOx) and nitrogen (NOx).[4]

The Core Directive: Given its nature as a synthetic laboratory chemical and a combustible solid, Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate and any materials contaminated with it must be treated as hazardous waste. [5][6] It must never be disposed of in regular trash or down the sanitary sewer.[7][8]

The Foundation: Waste Stream Segregation & Containment

The cornerstone of proper chemical waste management is the meticulous segregation of different waste types. This prevents potentially dangerous reactions and facilitates compliant disposal by specialized facilities. All waste containers must be clearly and accurately labeled and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]

Waste Stream CategoryDescriptionRecommended ContainerKey Labeling Information
Solid Chemical Waste Unused or expired pure Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate; reaction byproducts.Screw-top, wide-mouth High-Density Polyethylene (HDPE) or glass container."Hazardous Waste," "Solid Organic Waste," Full Chemical Name: "Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate," CAS No. 320424-42-8, Hazard Characteristics (Combustible Solid).
Contaminated Labware Weigh boats, gloves, pipette tips, chromatography columns, and other disposable items contaminated with the compound.Lined, puncture-resistant cardboard box or a designated plastic container."Hazardous Waste," "Contaminated Solid Waste," List of Chemical Contaminants (including the title compound), Hazard Characteristics.
Non-Halogenated Organic Solvent Waste Solutions of the compound in solvents like ethanol, methanol, ethyl acetate, or hexanes.Chemically-resistant HDPE or glass solvent container (e.g., carboy). Never use metal. "Hazardous Waste," "Non-Halogenated Organic Solvents," Full names of all solvent components and solutes with estimated percentages, Hazard Characteristics (Flammable Liquid).
Aqueous Waste Aqueous solutions containing the compound.Screw-top HDPE or glass container."Hazardous Waste," "Aqueous Organic Waste," Full chemical names of all components with estimated concentrations, pH of the solution.

Step-by-Step Disposal Protocols

Adherence to a systematic procedure is paramount for safety and compliance. These protocols cover the most common scenarios involving Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate in a research setting.

Protocol 1: Disposal of Solid Waste (Pure Compound & Contaminated Disposables)
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Container Selection: Obtain a designated solid waste container as specified in the table above. Ensure it is clean, dry, and in good condition.[9]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the accumulation start date.

  • Waste Transfer:

    • For pure/excess compound: Carefully transfer the solid into the waste container using a spatula or funnel. Avoid creating dust.

    • For contaminated disposables: Place items directly into the designated container.

  • Closure: Securely close the container lid. Waste containers must be kept closed at all times except when actively adding waste.[5]

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).

  • Pickup Request: Once the container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 150 days), submit a pickup request to your institution's Environmental Health and Safety (EHS) department.[10]

Protocol 2: Decontamination and Disposal of Empty Reagent Bottles

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.[8]

  • PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Decontamination Procedure: Perform this procedure in a fume hood.

    • Select a solvent in which Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is freely soluble (e.g., ethanol or acetone).

    • Add a small amount of the solvent to the empty bottle.

    • Secure the cap and swirl/shake to rinse all interior surfaces.

    • Pour the solvent rinsate into the appropriate Non-Halogenated Organic Solvent Waste container.

    • Repeat the rinse two more times (for a total of three rinses).

  • Container Preparation for Disposal:

    • Allow the container to air-dry completely in the fume hood.

    • Thoroughly deface or remove the original chemical label to prevent confusion.[8]

    • Remove the cap.

  • Final Disposal: The decontaminated, unlabeled, and uncapped bottle can now typically be disposed of in a designated glass waste container or regular trash, according to your institution's policy.[8]

The Waste Disposal Workflow: A Decision-Making Framework

Navigating the disposal process requires a logical sequence of decisions and actions. The following workflow diagram illustrates the path from waste generation to final compliant storage, awaiting pickup.

G A Waste Generated (Compound, Solution, or Contaminated Item) B Characterize Waste: Solid, Liquid, or Contaminated Labware? A->B C Select Appropriate, Labeled Solid Waste Container B->C Solid D Is the liquid aqueous or organic solvent-based? B->D Liquid E Select Appropriate, Labeled Contaminated Labware Container B->E Labware H Transfer Waste to Container (Use Fume Hood if Appropriate) C->H F Select Labeled Aqueous Waste Container D->F Aqueous G Select Labeled Organic Solvent Waste Container D->G Organic E->H F->H G->H I Securely Close Container H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Request EHS Pickup When Container is Full or Nears Time Limit J->K

Caption: Decision workflow for proper segregation and disposal of chemical waste.

Regulatory & Institutional Imperatives

All laboratory waste disposal activities are governed by strict regulations and institutional policies. Understanding this framework is key to maintaining a culture of safety and compliance.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include standard operating procedures for safe handling, storage, and disposal of hazardous chemicals.[12][13]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[14][15] Your laboratory is considered a hazardous waste generator, and you are responsible for ensuring waste is managed according to these federal guidelines.[15]

  • Your Institutional EHS Department: Your most valuable resource is your institution's Environmental Health and Safety (EHS) department (sometimes called EHRS or OCRS).[5][8] They are responsible for implementing federal and state regulations, providing training, supplying proper waste containers, and managing the hazardous waste pickup and disposal program. When in doubt about any aspect of chemical disposal, always contact your EHS representative.

By integrating these principles and procedures into your daily laboratory operations, you contribute to a safer research environment and ensure that your work, from discovery to disposal, is conducted with the highest degree of scientific integrity and responsibility.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Ethyl piperidine-4-carboxylate.
  • Sigma-Aldrich. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate.
  • PubChem. Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Department of Labor.
  • ChemScene. Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.

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Personal protective equipment for handling Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 320424-42-8 Formula: C₉H₁₇NO₄S Molecular Weight: 235.30 g/mol Physical State: Solid (typically white to off-white powder)

Executive Summary: The "Unknown Toxicity" Protocol

As a Senior Application Scientist, I often observe a dangerous complacency when researchers handle "standard" building blocks. While Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a common intermediate in medicinal chemistry (often used to synthesize inhibitors targeting GPCRs or enzymes), it possesses a sulfonamide moiety .

The Scientific Reality: While the specific toxicological profile of this exact CAS is often limited in public databases, the structural combination of a piperidine ring and a sulfonyl group warrants treating this compound as a potential sensitizer and respiratory irritant until proven otherwise. The operational protocol below is designed not just for compliance, but to eliminate the risk of cumulative low-level exposure, which is the primary danger in drug discovery environments.

Risk Assessment & Chemical Behavior

To select the right PPE, we must understand the chemical's behavior in the laboratory environment.

FeatureChemical ImplicationSafety Consequence
Sulfonamide Group High chemical stability; non-basic nitrogen.Sensitization Risk: Sulfonamides are known haptens. Skin contact must be strictly avoided to prevent allergic dermatitis.
Ethyl Ester Susceptible to hydrolysis in strong acid/base.Eye Hazard: Contact with mucous membranes can lead to local hydrolysis, producing acid byproducts and severe irritation.
Physical State (Solid) Likely to generate fine dust/particulates.Inhalation Hazard: Static electricity can disperse this powder. Weighing must occur in a controlled airflow environment.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice to address specific solvent-solute interactions common in synthesis.

Core PPE Requirements
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry.
Hand Protection (Solid) Nitrile Gloves (Min. thickness 0.11 mm)Sufficient for handling the dry solid. Change immediately if punctured.
Hand Protection (Solution) Double Gloving (Nitrile under Laminate/Silver Shield)Crucial: If dissolved in DCM (Dichloromethane) or DMF, standard nitrile degrades rapidly. The solute follows the solvent through the glove.
Body Protection Lab Coat (High-Neck/Snap) + Tyvek Sleeves Wrist exposure is the #1 contamination point. Tyvek sleeves bridge the gap between glove and coat.
Respiratory N95/P100 (Only if outside hood)Primary Control: All handling should be in a Fume Hood. If weighing balance is external, a respirator is mandatory.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during the transfer of dry solid.

  • Static Neutralization: This compound is an organic ester and will likely hold a static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.

  • The "Boat-to-Vial" Technique:

    • Never weigh directly into a round-bottom flask (neck contamination risk).

    • Weigh onto a glossy weighing paper or anti-static boat.

    • Transfer to the reaction vessel using a wide-mouth funnel.

    • Wash Down: Immediately rinse the funnel with your reaction solvent (e.g., THF, DCM) to capture adherent dust inside the flask.

B. Reaction Setup & Monitoring

Context: This intermediate is often reacted with amines (displacement) or hydrolyzed (saponification).

  • Solvent Choice & Glove Permeation:

    • If using DCM (Dichloromethane) : Breakthrough time for nitrile is <5 minutes. Double glove immediately.

    • If using DMF/DMSO : These solvents enhance skin absorption of the solute. Do not rely on thin nitrile gloves for prolonged contact.

  • TLC Monitoring:

    • When spotting TLC plates, use a capillary tube. Do not blow on the capillary to empty it. This aerosolizes the compound directly into your breathing zone.

C. Waste Disposal & Decontamination

Standard "down the drain" mentality is unacceptable for sulfonamides.

  • Solid Waste: Contaminated paper/gloves must go into Hazardous Solid Waste (Incineration stream).

  • Liquid Waste: Segregate into Non-Halogenated or Halogenated organic waste streams based on the solvent.

  • Glassware: Rinse with Acetone inside the hood before moving to the communal wash area. The first rinse contains 99% of the residue and must be treated as hazardous waste.

Emergency Response Logic

If an exposure occurs, immediate action mitigates long-term sensitization risks.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol ; this opens the pores and drives the sulfonamide deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. The ester group can hydrolyze on the moist eye surface, changing pH over time. Immediate dilution is key.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making logic for handling this specific compound based on its state (Solid vs. Solution).

SafetyWorkflow Start Start: Handling Ethyl 1-(methylsulfonyl) piperidine-4-carboxylate StateCheck Determine Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Dry LiquidState Solution (Dissolved) StateCheck->LiquidState Solvated Engineering Engineering Control: Fume Hood + Static Ionizer SolidState->Engineering PPE_Solid PPE: Nitrile Gloves + Goggles (Dust Hazard) Engineering->PPE_Solid Action_Solid Action: Weigh & Rinse Funnel Avoid Dry Sweeping PPE_Solid->Action_Solid Disposal Disposal: Hazardous Incineration (Do NOT Flush) Action_Solid->Disposal SolventCheck Check Solvent Type LiquidState->SolventCheck HighPerm High Permeation (DCM, DMF, DMSO) SolventCheck->HighPerm Aggressive Solvent LowPerm Low Permeation (Water, Alcohols) SolventCheck->LowPerm Standard Solvent PPE_High PPE: Double Glove (Laminate/Silver Shield) HighPerm->PPE_High PPE_Low PPE: Standard Nitrile (Change if splashed) LowPerm->PPE_Low PPE_High->Disposal PPE_Low->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent interaction.

References

  • PubChem. (n.d.). Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

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